molecular formula C9H10N2O5 B2410723 ethyl N-(2-hydroxy-4-nitrophenyl)carbamate CAS No. 38880-75-0

ethyl N-(2-hydroxy-4-nitrophenyl)carbamate

Cat. No.: B2410723
CAS No.: 38880-75-0
M. Wt: 226.188
InChI Key: NZEXUOZLXSEWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate is a chemical compound belonging to the carbamate family It is characterized by the presence of an ethyl ester group, a hydroxy group, and a nitro group attached to a phenyl ring

Properties

IUPAC Name

ethyl N-(2-hydroxy-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-9(13)10-7-4-3-6(11(14)15)5-8(7)12/h3-5,12H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEXUOZLXSEWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ethyl N-(2-oxo-4-nitrophenyl)carbamate.

    Reduction: Formation of ethyl N-(2-hydroxy-4-aminophenyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(2-hydroxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit significant binding modes with DNA Gyrase A, an enzyme involved in DNA replication . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate can be compared with other carbamate derivatives, such as:

    Ethyl N-(4-nitrophenyl)carbamate: Lacks the hydroxy group, which may affect its bioactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl N-(2-hydroxy-5-nitrophenyl)carbamate: The nitro group is positioned differently, which can influence its chemical reactivity and biological activity.

The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding and other interactions, potentially enhancing its bioactivity and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.